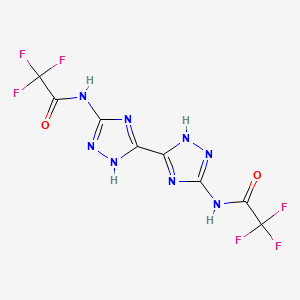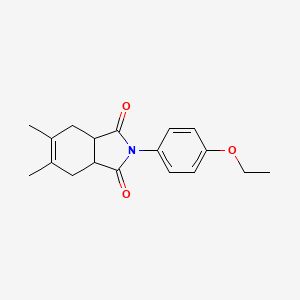![molecular formula C19H17N3O2 B11653672 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₁₆N₂O₂
IUPAC Name: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry and can form stable complexes with transition metal ions . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Vorbereitungsmethoden
The synthetic route for N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and industrial production methods may vary, but the general process includes:
Condensation Reaction: Reacting an aldehyde (or ketone) with hydrazine in a suitable solvent (e.g., ethanol, methanol) to form the Schiff base hydrazone.
Isolation and Purification: The resulting product is isolated, purified, and characterized using techniques like X-ray crystallography.
Analyse Chemischer Reaktionen
Reactivity: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as ligands in coordination chemistry and as building blocks for metal complexes.
Biology: Investigated for potential enzyme inhibition and biological activity.
Medicine: Explored for pharmacological applications due to its structural features.
Industry: May serve as a model for antioxidant superoxide dismutase mimics.
Wirkmechanismus
The exact mechanism by which N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to other hydrazones.
Similar Compounds: Explore related compounds, such as other Schiff base hydrazones.
Eigenschaften
Molekularformel |
C19H17N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-9-15(16-7-4-12-20-19(16)17)13-21-22-18(24)11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13,23H,8,11H2,(H,22,24)/b21-13+ |
InChI-Schlüssel |
UWZHMPZOPZIOBH-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)
![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
